LSEI_2163
描述
属性
生物活性 |
Antimicrobial |
|---|---|
序列 |
KRKCPKTPFDNTPGAWFAHLILGC |
产品来源 |
United States |
科学研究应用
Antimicrobial Activity
LSEI_2163 demonstrates potent antimicrobial activity, making it a candidate for various applications in food preservation and health. Its efficacy against pathogenic bacteria includes:
- Listeria monocytogenes : A major concern in food safety, this compound effectively inhibits this pathogen.
- Other Lactobacilli : It also shows activity against certain strains within its genus, which is vital for maintaining microbial balance in fermented products.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Food Preservation
This compound's antimicrobial properties can be harnessed in food technology to enhance the safety and shelf-life of dairy products and fermented foods. By incorporating this compound into food formulations, manufacturers can reduce the risk of contamination by harmful bacteria such as Listeria.
Probiotic Formulations
Given its origin from Lactobacillus paracasei, this compound can be integrated into probiotic products. Its ability to inhibit pathogenic bacteria while promoting beneficial microbial populations makes it an ideal candidate for enhancing gut health.
Pharmaceutical Applications
The potential therapeutic uses of this compound include:
- Antimicrobial agents : With rising antibiotic resistance, this compound could serve as a natural alternative or adjunct to traditional antibiotics.
- Biopreservation : Its incorporation into pharmaceutical formulations could help preserve the integrity of active ingredients against microbial contamination.
Case Studies
Several studies have investigated the properties and applications of this compound:
化学反应分析
Identification and Activity of LSEI_2163
Lactobacillus casei ATCC 334 contains several putative class II bacteriocin-like genes. Among these, the gene this compound encodes a peptide that, when mature, functions as a class IId bacteriocin . This bacteriocin exhibits antimicrobial activity against some Lactobacillus species and several Listeria species .
Structural Characteristics and Importance of Disulfide Bridge
The mature this compound peptide has two cysteine residues at positions 4 and 24. Mass spectrometry has confirmed that these cysteine residues form a disulfide bridge . This disulfide bridge is crucial for the optimal antibacterial activity of the peptide .
Impact of Cysteine Residue Replacement
Replacing the cysteine residues with serine affects the antibacterial activity of this compound. The impact on antibacterial activity differs based on whether one or both cysteine residues are replaced :
-
Replacing a single cysteine residue (C4S) results in a more significant reduction in antibacterial activity.
-
Replacing both cysteine residues (C4S/C24S) also reduces antibacterial activity, but the reduction is less than when only one cysteine is replaced .
Protein Interaction Analysis
The 3D structure of this compound bacteriocin from L. paracasei SD1 was predicted using the RaptorX server .
相似化合物的比较
Key Characteristics:
- Activity Spectrum: Exhibits antimicrobial effects against Listeria species (e.g., L. monocytogenes) and some lactobacilli .
- Thermal/Enzymatic Stability : Retains activity after 30 minutes at 121°C but is inactivated by proteases like trypsin and proteinase K .
- Genetic Context : Encoded in a chromosomal gene cluster alongside glutamine amidotransferase domains, suggesting a ribosomally synthesized and post-translationally modified (RiPP) mechanism .
- Conservation : Shares 100% sequence identity across L. paracasei strains (e.g., ATCC 334, TD 062, TCS) .
Comparison with Similar Bacteriocins
Structural and Functional Comparisons
Mechanistic Insights
- LSEI2163 vs. Gassericin A binds to a non-catalytic cell wall site, suggesting distinct modes of action .
- LSEI2163 vs. Enterocin Xβ : Enterocin Xβ, a two-peptide bacteriocin, requires complementary α- and β-chains for activity. LSEI2163 acts as a single peptide, simplifying its biosynthetic pathway .
Research Findings and Challenges
Expression Systems and Production
Challenges :
In Silico vs. Experimental Validation
- Protein Interactions : Computational models predict this compound binds gtfB with a bond length of 1.70 Å, but experimental validation (e.g., yeast two-hybrid assays) is pending .
- Gene Expression: Exposure to nanoparticles (e.g., HA-Au NPs) downregulates this compound transcription in L. casei, highlighting environmental sensitivity .
准备方法
Microbial Cultivation and Initial Preparation
LSEI_2163 is produced by Lacticaseibacillus paracasei Zhang, a strain isolated from traditional fermented horse milk. The preparation begins with the cultivation of this bacterial strain under controlled conditions:
- Culture Medium: de Man, Rogosa, and Sharpe (MRS) broth, pH adjusted to 5.9.
- Temperature and Time: Aerobic culture at 37 °C for 24 hours.
- Inoculation: Frozen bacterial stock is activated and inoculated at 1% (v/v).
This cultivation allows the bacteria to grow and secrete the bacteriocin into the culture supernatant, which is the starting material for purification.
Cell-Free Supernatant (CFS) Collection
After cultivation:
- The culture is centrifuged at 6000 × g for 10 minutes at 4 °C to remove bacterial cells.
- The supernatant is filtered through a 0.22-µm membrane to obtain a sterile cell-free supernatant containing this compound.
- The pH of the CFS is measured and adjusted if necessary.
- The CFS is stored at 4 °C for subsequent purification steps.
Fractionation by Ultrafiltration
To enrich and concentrate the bacteriocin, the CFS undergoes ultrafiltration:
- Desalting: The CFS is desalted using electrodialysis until electrical conductivity reaches approximately 3.0 ms/cm.
- Membrane Cutoffs: Ultrafiltration membranes with molecular weight cutoffs of 1 kDa, 3 kDa, 5 kDa, and 10 kDa are used sequentially.
- Fraction Selection: The bioactive fraction containing this compound is concentrated in the 1–3 kDa range, consistent with the expected size of this bacteriocin.
- Concentration: Ultrafiltrates are concentrated by spray drying under controlled temperature and air flow conditions (inlet temperature 165 °C, exhaust 70 °C).
Gel Filtration Chromatography
Further purification of the 1–3 kDa fraction is achieved by gel filtration chromatography:
- Column: Sephadex G25 column (2.6 × 100 cm).
- Elution: Ultrapure water is used as the mobile phase at a flow rate of 13 mL/min.
- Detection: Fractions are collected based on absorbance at 280 nm.
- Concentration: Active fractions are lyophilized 30-fold to concentrate the bacteriocin.
- Activity Assay: Antibacterial activity is confirmed using the Oxford cup method against multiple indicator strains, including Gram-positive and Gram-negative bacteria.
Molecular Mass Determination
The purified active fraction is analyzed by Tricine Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE):
- Gel Composition: 4% stacking gel and 20% separating gel.
- Voltage and Time: Run at 30 V for 100 minutes, then 100 V until separation completes.
- Staining: Coomassie brilliant blue G-250.
- Result: Molecular mass determination confirms the size consistent with class IId bacteriocins like this compound.
Genomic and Bioinformatic Support
The preparation and characterization are supported by genomic mining of L. paracasei Zhang using tools such as BAGEL 4:
- This compound gene is located in a genomic region encoding putative bacteriocins.
- The mature peptide sequence of this compound is 100% identical to sequences found in multiple L. paracasei strains.
- This confirms the genetic basis for the production and supports the biochemical purification findings.
Summary Table: Preparation Workflow for this compound
| Step | Method/Condition | Purpose/Outcome |
|---|---|---|
| 1. Cultivation | L. paracasei Zhang in MRS broth, 37 °C, 24 h | Production of bacteriocin in culture medium |
| 2. Centrifugation & Filtration | Centrifuge 6000 × g, 10 min; 0.22 µm filtration | Obtain sterile cell-free supernatant (CFS) |
| 3. Desalting | Electrodialysis to 3.0 ms/cm conductivity | Remove salts and small molecules |
| 4. Ultrafiltration | Membranes: 1, 3, 5, 10 kDa cutoff; focus on 1–3 kDa | Enrich bacteriocin fraction |
| 5. Concentration | Spray drying (inlet 165 °C, exhaust 70 °C) | Concentrate active fraction |
| 6. Gel Filtration Chromatography | Sephadex G25, ultrapure water, 13 mL/min | Further purification and fractionation |
| 7. Molecular Mass Analysis | Tricine-SDS-PAGE, Coomassie staining | Confirm molecular weight of this compound |
| 8. Antibacterial Assay | Oxford cup method with indicator strains | Confirm bioactivity of purified fractions |
Additional Notes
- The purification strategy effectively separates this compound from smaller metabolites such as lactic acid and acetic acid, which are typically below 200 Da, ensuring specificity.
- The osmotic pressure of the active fraction is controlled to avoid interference in antibacterial assays.
- The preparation method is reproducible and allows for the isolation of this compound with retained antimicrobial activity against a broad spectrum of bacteria, including Listeria species.
- No synthetic chemical preparation methods are reported for this compound, as it is a ribosomally synthesized peptide bacteriocin naturally produced by bacterial fermentation.
常见问题
What are the structural characteristics of LSEI_2163, and how do they inform its functional mechanisms?
Answer: this compound is a bacteriocin-class protein with distinct structural domains critical for its activity. Computational analyses reveal two key regions: (1) a cell wall-binding domain (residues 159–199) for target recognition and (2) a catalytic domain (residues 200–1051) responsible for antimicrobial activity . Structural modeling (e.g., molecular docking) and tools like AlphaFold can validate these predictions. Experimental validation via X-ray crystallography or cryo-EM is recommended to resolve tertiary interactions, especially in complex with its target protein gtfB .
How can researchers validate the functional role of this compound in microbial antagonism?
Answer: Functional validation requires a multi-step approach:
- In vitro assays : Measure antimicrobial activity against target strains (e.g., Listeria spp.) using agar diffusion or microdilution methods .
- Gene knockout : Use CRISPR/Cas9 to disrupt this compound in Lactobacillus paracasei and compare antagonism in wild-type vs. mutant strains .
- Transcriptomic profiling : Identify downstream genes regulated by this compound using RNA-seq .
What experimental designs are optimal for studying this compound’s interaction with gtfB?
Answer: Molecular dynamics (MD) simulations and surface plasmon resonance (SPR) are ideal for probing interaction kinetics. In silico docking (e.g., using HADDOCK) identifies binding interfaces (e.g., Interaction Regions I and II in ), while SPR quantifies binding affinity (KD values) . Co-immunoprecipitation (Co-IP) in L. paracasei cultures can confirm in vivo interactions .
How should researchers address contradictions in reported antimicrobial spectra of this compound?
Answer: Discrepancies in activity (e.g., strain-specific inhibition) may arise from differences in experimental conditions (pH, growth phase) or target cell wall composition. To resolve:
- Standardize protocols : Use CLSI guidelines for antimicrobial assays.
- Comparative genomics : Analyze target strains for resistance genes (e.g., bacteriocin immunity proteins) .
- Meta-analysis : Aggregate data from multiple studies (e.g., vs. conflicting reports) to identify confounding variables .
What advanced methods are recommended for genome mining of this compound homologs?
Answer: Use BAGEL 4.0 or antiSMASH for bacteriocin gene cluster identification. Filter results by E-value thresholds (e.g., <1e−10) and sequence identity (>90%) to minimize false positives. Phylogenetic analysis (e.g., RAxML) can trace evolutionary conservation, as this compound is 100% identical in L. paracasei strains ATCC 334 and TCS .
How can bioinformatics tools improve the prediction of this compound’s functional domains?
Answer: Combine tools for higher accuracy:
- Domain prediction : InterProScan or Pfam for cell wall-binding/catalytic domains.
- Docking simulations : AutoDock Vina to model interactions with gtfB .
- Conserved motif analysis : MEME Suite to identify sequence motifs linked to bacteriocin activity .
What methodologies elucidate this compound’s specificity for Listeria species?
Answer: Investigate receptor specificity via:
- Heterologous expression : Express Listeria receptors in non-target species (e.g., E. coli) and test susceptibility .
- Structural alignment : Compare receptor-binding domains of this compound with other bacteriocins using PyMOL .
- Transcriptomic stress responses : Profile Listeria gene expression post-LSEI_2163 exposure to identify resistance pathways .
What purification strategies are effective for isolating active this compound?
Answer: A three-step protocol:
Ammonium sulfate precipitation : Concentrate proteins from L. paracasei supernatant.
Ion-exchange chromatography : Separate this compound using pH gradients.
Size-exclusion chromatography : Verify purity and oligomeric state . Activity assays post-purification are critical to confirm functionality.
How can researchers assess the evolutionary conservation of this compound across bacterial taxa?
Answer: Use BLASTp with stringent parameters (e.g., ≥70% identity) against NCBI’s non-redundant database. Construct a maximum-likelihood tree (MEGA-X) to cluster homologs. Note that this compound is conserved in L. paracasei but absent in distantly related genera, suggesting niche-specific adaptation .
What advanced techniques resolve this compound’s structural dynamics during catalysis?
Answer: Time-resolved X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can capture conformational changes. Pair with mutagenesis (e.g., alanine scanning of catalytic residues) to link structural shifts to activity loss .
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